molecular formula C9H18Cl2N4 B1430165 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride CAS No. 1858240-39-7

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride

Cat. No.: B1430165
CAS No.: 1858240-39-7
M. Wt: 253.17 g/mol
InChI Key: FVZACXMUXAGHBH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H16N4·2HCl. It is a derivative of pyrazole and piperazine, characterized by the presence of two hydrochloride groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 3,5-dimethyl-1H-pyrazole is reacted with piperazine in a suitable solvent such as ethanol.

    Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

    Step 3: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride.

    Piperazine: A common structural component in many pharmaceutical compounds.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)benzene: Another derivative of 3,5-dimethylpyrazole with different chemical properties.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13;;/h10H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZACXMUXAGHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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